molecular formula C13H17N3O2S B7632937 N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide

N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide

Cat. No. B7632937
M. Wt: 279.36 g/mol
InChI Key: CEPRARALIGEQLX-UHFFFAOYSA-N
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Description

N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide, also known as MPMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPMS is a pyrazole derivative that is synthesized using a specific method, which will be discussed in This paper aims to provide an overview of MPMS, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes, including caspase-3 and -9. Caspases are enzymes that play a crucial role in the process of apoptosis, or programmed cell death. By inhibiting the activity of these enzymes, this compound can induce apoptosis in cancer cells. This compound also reduces the production of pro-inflammatory cytokines by inhibiting the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological effects in vitro and in vivo. However, there are also some limitations to using this compound in laboratory experiments. For example, it may exhibit cytotoxic effects on normal cells, and its pharmacokinetic properties may not be well understood.

Future Directions

There are several future directions for research on N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide. One area of research is to further investigate its potential as an anticancer agent. Studies could focus on optimizing its pharmacokinetic properties and identifying its molecular targets. Another area of research is to investigate its potential as an anti-inflammatory agent. Studies could focus on identifying its mechanism of action and optimizing its therapeutic potential. Additionally, studies could investigate the potential use of this compound in other fields, such as neuroscience and immunology.
In conclusion, this compound is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide involves the reaction of 2-(2-methylphenyl)ethylamine with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of methanesulfonyl chloride. The reaction takes place in a solvent, typically dichloromethane or chloroform, and is catalyzed by a base, such as triethylamine. The product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes, such as caspase-3 and -9. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

properties

IUPAC Name

N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-5-3-4-6-11(10)7-8-12-9-13(15-14-12)16-19(2,17)18/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPRARALIGEQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2=CC(=NN2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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